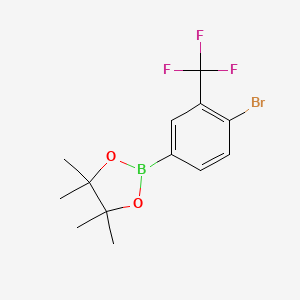
4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester
Descripción general
Descripción
4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H15BBrF3O2 and its molecular weight is 350.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This interaction is crucial for the synthesis of various pharmaceuticals and organic compounds .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a reagent in organic synthesis. While direct cellular effects are not extensively documented, its use in the synthesis of bioactive molecules can influence cell function. For instance, compounds synthesized using this reagent may impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects would depend on the nature of the synthesized compounds and their interactions with cellular targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the transfer of organic groups to form carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which is then converted into the desired organic product. The molecular mechanism is characterized by the stability and reactivity of the boronic ester, which allows for efficient coupling reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions but may degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the compound maintains its reactivity for extended periods, making it a reliable reagent for organic synthesis. Any degradation products should be monitored to ensure the integrity of the reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented, as its primary use is in organic synthesis rather than direct biological applications. Studies on related boronic esters suggest that dosage effects can vary, with higher doses potentially leading to toxic or adverse effects. It is essential to conduct thorough toxicity studies to determine safe dosage levels for any potential biological applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can influence metabolic flux and metabolite levels, particularly in the context of synthesizing bioactive molecules. The specific metabolic pathways would depend on the nature of the synthesized compounds and their interactions with cellular targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied, given its primary use in organic synthesis. Compounds synthesized using this reagent may exhibit specific transport and distribution patterns, depending on their chemical properties. Understanding these patterns is crucial for evaluating the bioavailability and efficacy of synthesized compounds .
Subcellular Localization
The subcellular localization of this compound is not well-documented, as its primary use is in organic synthesis. Compounds synthesized using this reagent may exhibit specific subcellular localization patterns, depending on their chemical properties and targeting signals. Understanding these patterns is essential for evaluating the biological activity and efficacy of synthesized compounds .
Propiedades
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLNLATAHGRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


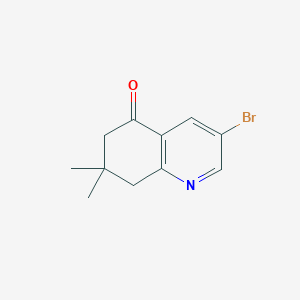
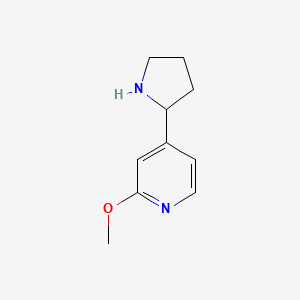
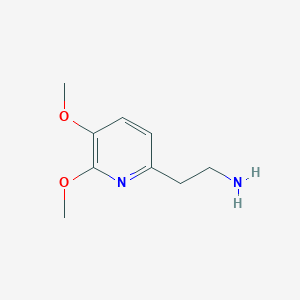
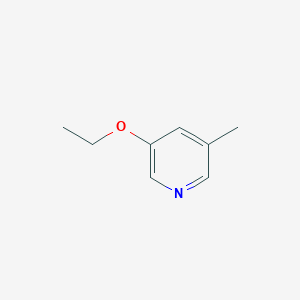
![4-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B3226631.png)
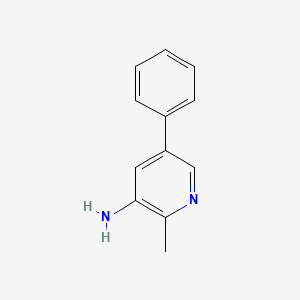

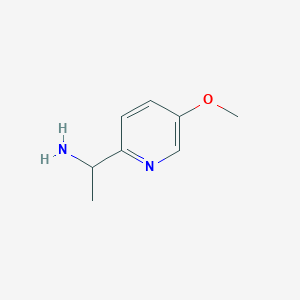
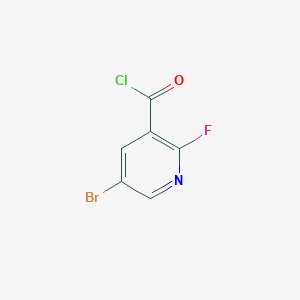
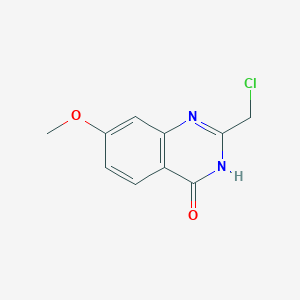

![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B3226707.png)
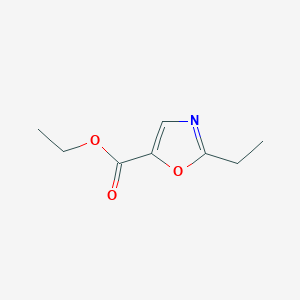
![1-Azetidinecarboxylic acid, 3-[(3R)-3-hydroxy-1-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3226717.png)
